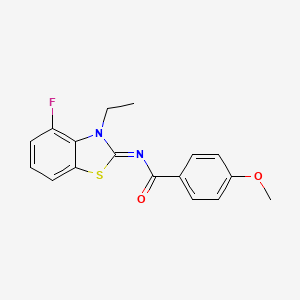

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

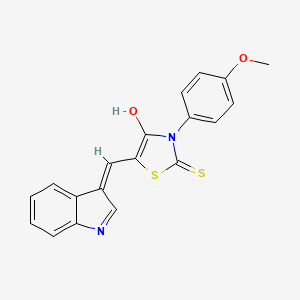

“N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide” and “N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide” are similar compounds . They are remarkable for their unique structure and potential for diverse applications in scientific research.

Synthesis Analysis

While specific synthesis methods for “N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide” were not found, similar compounds have been synthesized for applications in drug development and materials science.Molecular Structure Analysis

The molecular structure of these compounds is unique and offers great potential for diverse applications in scientific research .Applications De Recherche Scientifique

Antimicrobial and Antiviral Applications

Benzothiazole derivatives, including N-substituted benzamides and acetamides, have shown significant antimicrobial and antiviral activities. They have been identified as potential candidates against various microorganisms and viruses, suggesting their use in developing new antimicrobial or antiviral agents for clinical development. The broad spectrum of pharmacological activity in benzothiazole derivatives indicates their potential in the quest for new therapeutic agents (Elamin et al., 2020).

Cancer Chemotherapy

Benzothiazole scaffolds and their derivatives have emerged as important pharmacophores in the development of antitumor agents. Their promising biological profiles and synthetic accessibility have made them attractive candidates for new chemotherapeutics. Several benzothiazole derivatives possess potent anticancer activity and can be further developed as drug candidates. Despite encouraging results in clinical studies, a full characterization of their toxicity is required for their safe use in cancer chemotherapy (Ahmed et al., 2012).

Environmental Contaminants

The occurrence of benzothiazole compounds in aquatic environments has raised concerns about their environmental fate and potential endocrine-disrupting effects. Despite treatments that eliminate them relatively well from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. Further studies are needed to improve knowledge regarding their toxicity and environmental impact (Haman et al., 2015).

Drug Development and Pharmacology

The benzothiazole nucleus has gained increasing importance in the area of drug discovery due to its structural simplicity, ease of synthesis, and the ability to serve as a ligand to various biomolecules. It has been involved in the development of therapies for various human diseases/disorders, particularly as potential antitumor agents. This highlights the significance of benzothiazole in medicinal chemistry and drug development (Kamal et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-3-20-15-13(18)5-4-6-14(15)23-17(20)19-16(21)11-7-9-12(22-2)10-8-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQIXWHKNLUMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)

![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)

![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)

![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)

![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)